N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide
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Overview
Description
N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide is an organic compound with a complex structure that includes an amide group, an amino group, and an ethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide typically involves a multi-step process:
Starting Materials: The synthesis begins with 5-amino-2-methylphenol and 4-ethylphenol.
Formation of Intermediate: The first step involves the reaction of 5-amino-2-methylphenol with a suitable acylating agent to form an intermediate compound.
Etherification: The intermediate is then subjected to etherification with 4-ethylphenol under basic conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.
Automated Processes: Employing automated processes to ensure consistency and purity of the product.
Quality Control: Implementing stringent quality control measures to monitor the purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The ethylphenoxy group can undergo substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution Reagents: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation Products: Nitro derivatives of the original compound.
Reduction Products: Amine derivatives with reduced functional groups.
Substitution Products: Compounds with substituted ethylphenoxy groups.
Scientific Research Applications
N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Material Science: The compound is explored for its use in the development of new materials with specific properties.
Biological Studies: It is used in biological studies to understand its interactions with various biomolecules.
Industrial Applications: The compound is investigated for its potential use in industrial processes, such as the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems.
Pathways Involved: It may influence biochemical pathways related to its functional groups, such as amide and amino groups.
Comparison with Similar Compounds
Similar Compounds
N-(5-Amino-2-methylphenyl)-2-(4-methylphenoxy)-propanamide: Similar structure but with a methyl group instead of an ethyl group.
N-(5-Amino-2-methylphenyl)-2-(4-phenoxy)-propanamide: Similar structure but without the ethyl group.
Uniqueness
Functional Groups:
Reactivity: The specific arrangement of functional groups influences its reactivity and interactions with other molecules.
Properties
IUPAC Name |
N-(5-amino-2-methylphenyl)-2-(4-ethylphenoxy)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-4-14-6-9-16(10-7-14)22-13(3)18(21)20-17-11-15(19)8-5-12(17)2/h5-11,13H,4,19H2,1-3H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRNBNSLDNLMCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(C)C(=O)NC2=C(C=CC(=C2)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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